molecular formula C24H20N4O4 B613398 Fmoc-4-azido-L-phenylalanine CAS No. 163217-43-4

Fmoc-4-azido-L-phenylalanine

Cat. No.: B613398
CAS No.: 163217-43-4
M. Wt: 428,44 g/mole
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Description

Fmoc-4-azido-L-phenylalanine is a useful research compound. Its molecular formula is C24H20N4O4 and its molecular weight is 428,44 g/mole. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDCQWPWXJJNFA-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of a Versatile Unnatural Amino Acid

Fmoc-4-azido-L-phenylalanine's prominence stems from its role as a versatile unnatural amino acid (UAA). The incorporation of UAAs into proteins allows for the expansion of the natural 20-amino-acid repertoire, introducing new chemical properties and functionalities. nih.govacs.org This has a major impact on understanding and engineering biological systems, from developing new enzymatic mechanisms to creating novel biomaterials. portlandpress.com

This specific UAA is particularly valuable for its use in peptide synthesis, bioconjugation, and fluorescent labeling. chemimpex.com It serves as a building block to create complex peptide structures and allows for the attachment of other molecules through "click chemistry," a set of highly efficient and specific reactions. chemimpex.comalfa-chemistry.com These applications are crucial in drug development, enabling the design of targeted therapies and the study of protein interactions. chemimpex.comchemimpex.com

A Closer Look at Key Functional Groups

The utility of Fmoc-4-azido-L-phenylalanine is rooted in the distinct properties of its two primary functional groups: the azide (B81097) group and the Fmoc protecting group.

The Azide Group: A Gateway for Bioorthogonal Chemistry

The azide group (N₃) is a cornerstone of this UAA's functionality. It is a bioorthogonal functional group, meaning it does not react with the vast majority of functional groups found in biological systems. nih.gov This chemical inertness allows for highly specific chemical modifications. The azide group's primary role is to participate in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmedchemexpress.com These reactions form stable triazole linkages, providing a reliable method for attaching a wide array of molecules, such as fluorescent dyes, drug payloads, or polyethylene (B3416737) glycol (PEG) chains, to a specific site within a protein. nih.govbaseclick.eu The azide group has also been utilized as a vibrational probe to study local protein dynamics. nih.govnih.gov

The Fmoc Protecting Group: Enabling Controlled Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amine function of the amino acid. wikipedia.orgtcichemicals.com In the context of solid-phase peptide synthesis (SPPS), the Fmoc group prevents the amino group of the amino acid from participating in unwanted side reactions during the formation of peptide bonds. americanpeptidesociety.orgthermofisher.com Its key advantage lies in its stability under acidic conditions and its easy removal with a mild base, typically piperidine (B6355638). wikipedia.orgthermofisher.com This orthogonality allows for the selective deprotection of the N-terminus without disturbing other acid-labile protecting groups that might be present on the side chains of other amino acids in the peptide sequence. total-synthesis.com The mild conditions required for Fmoc removal make it compatible with the synthesis of complex and sensitive peptides. americanpeptidesociety.org

The Evolution of Unnatural Amino Acid Incorporation

Established Synthetic Pathways for Azido (B1232118) Phenylalanine Derivatives

The introduction of the azido functionality to the phenylalanine ring is a key step that has been approached through various chemical strategies. The most prominent of these include Ullman-type coupling, azidodediazoniation, and diazotransfer reactions. nih.gov

Ullman-type Coupling Approaches

The Ullman-type coupling reaction has emerged as a reliable and scalable method for the synthesis of 4-azido-L-phenylalanine. nih.govnih.gov This copper(I)-catalyzed reaction involves the coupling of a protected 4-iodo-L-phenylalanine derivative with an azide (B81097) source, typically sodium azide. nih.gov A key advantage of this method is its suitability for large-scale preparations, offering a safer alternative to other potentially hazardous methods. nih.govebi.ac.uk The reaction is typically performed in the presence of a Cu(I) complex and a reducing agent like sodium ascorbate (B8700270) in an aqueous ethanol (B145695) solution. nih.gov While L-proline has been used as a ligand for the copper catalyst, other ligands may be required to improve reaction efficiency and reliability. nih.gov

The starting material, 4-iodo-L-phenylalanine, can be synthesized from L-phenylalanine through iodination using reagents such as sodium iodate (B108269) and iodine in a mixture of acetic acid and sulfuric acid. nih.gov It is necessary to protect the α-amino group of the 4-iodo-L-phenylalanine, often with a Boc (tert-butoxycarbonyl) group, before the azidation step to prevent unwanted side reactions. nih.gov Following the successful introduction of the azide group, the Boc protecting group is removed, and the free amine is then protected with the Fmoc group to yield the final product.

Comparative Analysis of Azidodediazoniation and Diazotransfer Methodologies

Alternative methods for synthesizing azido phenylalanine derivatives include azidodediazoniation and diazotransfer reactions. nih.gov

Azidodediazoniation involves the conversion of a 4-amino-L-phenylalanine derivative into a phenyldiazonium species, which is then treated with an azide source. nih.gov However, this method is generally considered unsuitable for multi-gram scale synthesis due to the inherent explosion hazards associated with diazonium salts and the use of hydrazoic acid. nih.gov

Diazotransfer reactions offer another route, where a protected 4-aminophenylalanine derivative is reacted with a diazotransfer reagent, such as imidazole-1-sulfonyl azide. nih.govcam.ac.uk While effective, this method also carries significant safety concerns, as some diazotransfer reagents are known to be explosive. nih.gov To mitigate these risks, safer diazotransfer reagents like imidazole-1-sulfonyl azide, which is stable for long-term storage, have been developed. cam.ac.uk

When comparing these methods, the Ullman-type coupling stands out as the most appropriate for scalable and safer synthesis. nih.govebi.ac.uk The table below provides a comparative overview of these synthetic approaches.

Method Starting Material Key Reagents Advantages Disadvantages
Ullman-type Coupling Protected 4-iodo-L-phenylalanineCu(I) catalyst, Sodium azideScalable, Safer, Cost-effective nih.govnih.govCan be sluggish or unreliable depending on the ligand used nih.gov
Azidodediazoniation 4-amino-L-phenylalanine derivativeDiazotizing agent, Azide sourceEstablished methodExplosion hazard from diazonium salts and hydrazoic acid nih.gov
Diazotransfer Protected 4-aminophenylalanineDiazotransfer reagent (e.g., imidazole-1-sulfonyl azide)Can be efficientPotential explosion hazard of the reagent nih.gov

Considerations for Scalable and Cost-Effective Academic Synthesis

For academic laboratories, the development of scalable and cost-effective synthetic routes is paramount. The synthesis of 4-azido-L-phenylalanine starting from the readily available and inexpensive L-phenylalanine has been demonstrated to be a reliable, scalable, and chromatography-free process. nih.govnih.gov This multi-step synthesis involves the iodination of L-phenylalanine, followed by Boc protection, Ullman-type azidation, and subsequent deprotection and Fmoc protection. nih.gov The avoidance of column chromatography significantly reduces costs and simplifies the purification process, making it an attractive option for academic settings. nih.gov

Preservation of Stereochemical Integrity During Synthesis

Maintaining the stereochemical integrity of the α-carbon throughout the synthetic sequence is critical for the final product's utility in peptide synthesis. thieme-connect.de Racemization, or the loss of stereochemical purity, can occur at various stages, particularly during activation and coupling steps in peptide synthesis. thieme-connect.de

In the context of this compound synthesis, it has been shown that the developed scalable route from L-phenylalanine proceeds without any detectable erosion of stereochemistry at the α-carbon. nih.gov Double chiral derivatization techniques have been employed to confirm the high optical purity of the intermediates and the final product. nih.gov The use of milder reaction conditions and appropriate protecting groups, such as the Fmoc group which can be removed under basic conditions, helps in preserving the chirality of the amino acid. nsf.gov It is crucial to carefully control reaction parameters like temperature and base concentration to minimize the risk of epimerization. nsf.gov

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

This compound is a versatile building block for the chemical synthesis of peptides. chemimpex.comalfa-chemistry.com The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine function makes it fully compatible with the most common strategy for SPPS. chemimpex.comchemimpex.com

A key advantage of using this compound in SPPS is the high stability of its constituent functional groups—the Fmoc group and the azide group—under standard synthesis conditions. nih.govanaspec.com The Fmoc group provides robust protection for the α-amine, preventing unwanted side reactions during peptide chain elongation, and is readily removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. nih.gov

The azide moiety on the phenyl ring is chemically inert to the reagents used throughout the iterative cycles of Fmoc-SPPS. nih.govsigmaaldrich.com It is stable to the basic conditions of Fmoc-group removal (e.g., 20% piperidine in DMF) and the acidic conditions of final cleavage from the resin support (e.g., Trifluoroacetic acid, TFA). anaspec.comsigmaaldrich.com A critical consideration is the composition of the cleavage cocktail; reducing agents, particularly thiols, must be omitted as they can reduce the azide group to an amine. sigmaaldrich.com

Table 1: Compatibility of Functional Moieties with SPPS Reagents

Functional Moiety Reagent/Condition Compatibility Notes
Fmoc Group Piperidine (e.g., 20% in DMF) Labile (Intended) Standard condition for deprotection to elongate the peptide chain. nih.gov
Fmoc Group Trifluoroacetic Acid (TFA) Stable The Fmoc group is resistant to the acidic conditions used for final cleavage. nih.gov
Azide Group Piperidine (e.g., 20% in DMF) Stable The azide is unaffected by the basic conditions used for Fmoc removal. anaspec.comsigmaaldrich.com
Azide Group Coupling Reagents (e.g., HBTU, HCTU, DIC) Stable The azide does not react with standard activating agents used for amide bond formation. nih.gov
Azide Group Trifluoroacetic Acid (TFA) Stable The azide is stable to strong acid cleavage cocktails. anaspec.comsigmaaldrich.com
Azide Group Thiol-based Scavengers (e.g., Dithiothreitol) Unstable Thiols can reduce the azide to an amine and must be avoided in the cleavage cocktail. sigmaaldrich.com

The incorporation of this compound into a peptide sequence introduces a versatile chemical handle that is bioorthogonal, meaning it does not react with native functional groups found in biological systems. alfa-chemistry.com This azide group is primarily utilized in post-synthesis modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". alfa-chemistry.comchemimpex.comnih.gov

These reactions allow for the efficient and specific conjugation of the azide-containing peptide to a molecule bearing a terminal alkyne. masterorganicchemistry.com This strategy facilitates the generation of complex peptide structures, such as:

Peptide Cyclization: Peptides synthesized with an azide at one position and an alkyne at another can be cyclized head-to-tail or side-chain-to-side-chain. nih.gov

Bioconjugation: The azide allows for the attachment of various functionalities, including fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties, or cytotoxic drugs for targeted delivery. chemimpex.combaseclick.eubapeks.com

Protein Labeling: Peptides containing 4-azido-L-phenylalanine can be used to probe protein-protein interactions or to label proteins for visualization. chemimpex.com

Compatibility and Stability of Azide and Fmoc Moieties with SPPS Reagents

Genetic Code Expansion for Site-Specific Protein Functionalization

Beyond chemical synthesis, 4-azido-L-phenylalanine (AzF or pAzF), without the Fmoc protecting group, can be site-specifically incorporated into proteins during translation in living cells. baseclick.eubapeks.comnih.gov This powerful technique, known as genetic code expansion, hijacks the cellular protein synthesis machinery to install this unnatural amino acid (UAA) in response to a reassigned codon, typically the amber stop codon (UAG). nih.govnih.gov

The central components of genetic code expansion are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.govfrontiersin.org "Orthogonal" means that the pair functions independently of the host cell's endogenous aaRS/tRNA pairs, ensuring that the UAA is not incorporated at other sense codons and that the orthogonal tRNA is not charged with a canonical amino acid. cam.ac.ukkjom.org

For the incorporation of AzF, researchers have successfully engineered aaRS/tRNA pairs derived from organisms of a different domain of life. google.com The most widely used systems are based on the tyrosyl-tRNA synthetase (TyrRS) from archaea such as Methanocaldococcus jannaschii (MjTyrRS) or Methanosaeta concilii (McTyrRS) and their corresponding tRNAs. nih.govfrontiersin.orgkjom.orgresearchgate.net The active site of the native TyrRS is mutated through directed evolution or rational design to accommodate the bulkier AzF instead of its natural substrate, tyrosine, while excluding all 20 canonical amino acids. nih.govresearchgate.netresearchgate.net

Table 2: Examples of Evolved Aminoacyl-tRNA Synthetases (aaRS) for AzF Incorporation

Synthetase Origin Evolved For Key Mutations (Examples) Expression System
Methanocaldococcus jannaschii TyrRS p-azido-L-phenylalanine (AzF) Y32G, L71H, F108Y, D158A, L162K E. coli researchgate.net
Methanosaeta concilii TyrRS p-azido-L-phenylalanine (AzF) Y33G, D111S, D162P, I163V, L166A E. coli nih.govnih.gov
Saccharomyces cerevisiae TyrRS p-azido-L-phenylalanine (AzF) Y37G, L68V, Q172G, D173G, F174L, L176I E. coli kjom.org
Escherichia coli TyrRS p-azidomethyl-L-phenylalanine Y37G, L71A, S168T, D171N, F172A, I175C Yeast researchgate.net

In E. coli, the most common strategy for incorporating AzF is amber codon suppression. nih.govfrontiersin.org A gene of interest is mutated to replace the codon at the desired incorporation site with the amber stop codon, TAG. researchgate.net The host E. coli is then co-transformed with a plasmid, such as the pEVOL plasmid, which expresses the engineered orthogonal aaRS and a mutant tRNA (tRNACUA) whose anticodon is changed to CUA to recognize the UAG codon. nih.govresearchgate.net

When the cell is grown in media supplemented with AzF, the orthogonal aaRS charges the suppressor tRNACUA with AzF. kjom.org During translation, when the ribosome encounters the in-frame UAG codon, instead of terminating translation, it incorporates the AzF-charged tRNACUA, allowing protein synthesis to continue. nih.gov This results in a full-length protein with AzF at a single, predetermined site. The efficiency of this process can be enhanced in E. coli strains where the gene for release factor 1 (RF1), which normally recognizes the UAG codon, has been deleted. frontiersin.org

Incorporating AzF in eukaryotic cells, such as yeast (Saccharomyces cerevisiae) and mammalian cells, follows the same principle of amber suppression but faces additional challenges. salk.eduuq.edu.au The efficiency of UAA incorporation is generally lower in mammalian cells compared to E. coli. salk.edu

To achieve this, orthogonal pairs originally developed for or in prokaryotes are adapted for use in eukaryotic hosts. For example, an E. coli TyrRS/tRNATyr pair can be used in yeast, while a pair consisting of an evolved E. coli or archaeal synthetase and the Bacillus stearothermophilus Tyr-tRNACUA is often used for mammalian cells. researchgate.netuq.edu.aufrontiersin.org Successful incorporation of AzF has been reported in various eukaryotic systems, including yeast, insect cells, and mammalian cell lines like HEK293T and CHO cells. uq.edu.aunih.govebi.ac.uknih.gov These efforts enable the study of protein function and interactions through photo-crosslinking and bioorthogonal labeling directly within the complex environment of a eukaryotic cell. nih.govebi.ac.uklabome.com

Methodologies for UAA Incorporation in Eukaryotic Cell Lines (e.g., Yeast, Mammalian Cells)

Assessment of Fidelity and Efficiency in Protein Incorporation of this compound

The accurate and efficient incorporation of 4-azido-L-phenylalanine (referred to as pAzF or AzF) is critical for the synthesis of well-defined, functional proteins. The assessment of this process relies on a combination of analytical techniques, primarily mass spectrometry and gel electrophoresis.

High-fidelity incorporation, meaning the specific insertion of the UAA at the desired position without substitution by natural amino acids, is a key goal. Mass spectrometry (MS), particularly electrospray ionization (ESI) MS, is the gold standard for verifying the precise mass of the resulting protein. researchgate.netosti.govnih.gov A successful incorporation is confirmed when the observed molecular weight of the modified protein matches the expected molecular weight, accounting for the mass of pAzF replacing the canonical amino acid at the target site. researchgate.netosti.gov High-resolution mass spectrometry can provide data suggesting a fidelity of over 99%. researchgate.netescholarship.org For example, in the incorporation of pAzF into superfolder green fluorescent protein (sfGFP), ESI-Q-TOF mass analysis is commonly used to verify the site-specific incorporation. rsc.orgacs.org

The efficiency of incorporation, often termed suppression efficiency, refers to the percentage of full-length protein produced containing the UAA compared to the total amount of protein synthesized. This is often assessed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). osti.govrsc.orgresearchgate.net By comparing the intensity of the protein band corresponding to the full-length, UAA-containing protein with any bands representing truncated products (resulting from termination at the amber codon), a quantitative measure of efficiency can be obtained. kjom.org In CFPS systems, suppression efficiencies for pAzF have been reported to be between 50% and 88%. nih.gov The expression levels and incorporation efficiency can be influenced by the specific site of incorporation within the protein, a phenomenon known as the "position effect". nih.gov

Table 1: Research Findings on the Incorporation of 4-azido-L-phenylalanine

Parameter Methodology Key Findings References
Fidelity Electrospray Ionization Mass Spectrometry (ESI-MS) Confirmed high-fidelity (>99%) incorporation by matching observed molecular weight to the expected mass of the modified protein. researchgate.netescholarship.org
Efficiency SDS-PAGE, Densitometry Suppression efficiencies of 50-88% were achieved in cell-free protein synthesis systems. nih.gov
Verification ESI-Q-TOF Mass Analysis Verified site-specific incorporation of pAzF into sfGFP. osti.govrsc.orgacs.org
Yield (CFPS) Quantification of modified sfGFP 0.9–1.7 mg/mL of pAzF-containing protein produced. nih.govchemsrc.com

| Influencing Factors | In vitro aminoacylation assays | The catalytic efficiency (kcat/Km) of engineered synthetases is a key determinant of successful incorporation. | kjom.org |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-azido-L-phenylalanine
p-azido-L-phenylalanine
super-folder green fluorescent protein
Fmoc-4-amino-phenylalanine
4-iodo-L-phenylalanine
3,4-diiodo-L-phenylalanine
p-propargyloxy-l-phenylalanine
p-acetyl-L-phenylalanine
tyrosyl-tRNA synthetase
p-Cl-phenylalanine
p-Br-phenylalanine
azatyrosine
o-fluorophenylalanine
m-fluorophenylalanine
p-fluorophenylalanine
thiaproline
oxaproline
selenoproline
p-benzoyl-phenylalanine
allyl-substituted phenylalanine
meta-substituted phenylalanine
p-aminophenylalanine
chorismate
4-azidomethyl-l-phenylalanine
4-cyano-l-phenylalanine
cyclopropene-l-lysine
trans-cyclooct-2-en-l-lysine
o-methyl-L-tyrosine
L-3-(2-naphthyl)alanine
Fmoc-4-(phenoxy)-L-phenylalanine
Fmoc-4-(trifluoromethyl)-L-phenylalanine
N-methyl-N-(trimethylsilyl)trifluoroacetamide
N,O-bis(trimethylsilyl)acetamide
4-azido-l-phenylalanine hydrochloride
p-azidophenylalanine hydrochloride
azido-homoalanine
O-propargyl-puromycin
[1,6-alpha-aminosuberic acid, 3-(p-azidophenylalanine), 8-arginine] vasopressin
p-Amino-L-Phenylalanine
p-azido-L-phenylalanine peptides
human granulocyte-macrophage colony-stimulating factor
ferredoxin
[FeFe] hydrogenase
elastin-like polypeptide
tungsten trioxide
copper oxide

Bioorthogonal Ligation Strategies: Click Chemistry Applications with Fmoc 4 Azido L Phenylalanine

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used bioorthogonal reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. frontiersin.orgfrontiersin.org This reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of cycloaddition and ensure the regioselective formation of the 1,4-disubstituted triazole isomer. nobelprize.orgnih.gov

Mechanistic Understanding and Optimization of Reaction Kinetics

The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. The reaction is typically fast and high-yielding under mild, biocompatible conditions, including a wide range of solvents and pH values (pH 4-12). nih.gov The reaction kinetics are influenced by several factors, including the electronic properties of the substituents on both the azide and the alkyne. researchgate.net For instance, electron-withdrawing groups near the azide can affect its reactivity. researchgate.net To enhance reaction efficiency, particularly in cellular environments where high copper concentrations can be toxic, chelating ligands are often employed. These ligands stabilize the Cu(I) oxidation state and can improve reaction rates even at low copper concentrations. frontiersin.org

Implementation in Bioconjugation and Chemical Probe Development

The versatility of Fmoc-4-azido-L-phenylalanine in conjunction with CuAAC has led to its widespread use in bioconjugation and the development of chemical probes. chemimpex.com Once incorporated into a protein, the azide group serves as a handle for attaching a variety of molecules bearing a terminal alkyne. This has been instrumental in:

Fluorescent Labeling: Attaching fluorescent dyes to proteins for visualization and tracking within living cells. chemimpex.com

Drug Development: Conjugating therapeutic agents to proteins or antibodies to create targeted drug delivery systems. chemimpex.com

Protein-Protein Conjugates: Creating specific protein-protein linkages for studying interactions and assembling protein complexes. nih.gov

Photoaffinity Labeling: In combination with a photoreactive group, it allows for the identification of binding partners of bioactive peptides. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the potential cytotoxicity of the copper catalyst required for CuAAC in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. frontiersin.orgnobelprize.org This reaction proceeds without the need for a metal catalyst, relying instead on the high ring strain of a cyclooctyne (B158145) to react with an azide. nobelprize.org

Design and Application of Copper-Free Click Chemistry with Strained Cycloalkynes (e.g., Dibenzocyclooctynes)

SPAAC utilizes cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which readily undergo a [3+2] cycloaddition with azides. medchemexpress.comabmole.commedchemexpress.com The relief of ring strain provides the driving force for the reaction, allowing it to proceed efficiently at physiological temperatures and pH. nih.gov The reaction of this compound incorporated into proteins with these strained alkynes has been successfully demonstrated for various applications, including the labeling of antibodies and other proteins. nih.gov

Advantages for Biological Systems, Including in vivo and Cellular Environments

The primary advantage of SPAAC is its biocompatibility due to the absence of a toxic copper catalyst, making it highly suitable for labeling molecules in living cells and even in whole organisms. nih.govresearchgate.net This has enabled a wide range of in vivo applications, from imaging cellular proteins to tracking biomolecules in real-time. nih.gov However, it is important to note that some strained alkynes can exhibit off-target reactivity with thiols present in biological systems, which can lead to non-specific labeling. frontiersin.orgresearchgate.net Careful selection of the cyclooctyne and reaction conditions can help to minimize these side reactions. researchgate.net

Comparative Analysis of Different Click Chemistry Methodologies for this compound Modifications

Both CuAAC and SPAAC are powerful tools for modifying proteins containing this compound, each with its own set of advantages and limitations.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires Copper(I)Catalyst-free
Reaction Rate Generally faster (10^6-10^7 fold increase over uncatalyzed) nih.govSlower than CuAAC, but improvements are ongoing acs.org
Regioselectivity Highly regioselective, yielding the 1,4-triazole isomer nih.govYields a mixture of regioisomers
Biocompatibility Potential cytotoxicity due to copper catalyst, can be mitigated with ligands frontiersin.orgHighly biocompatible, suitable for in vivo applications researchgate.net
Side Reactions Generally very specificCan have side reactions with thiols frontiersin.orgresearchgate.net
Reactants Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN) medchemexpress.comabmole.commedchemexpress.com

Table 1. Comparison of CuAAC and SPAAC for this compound modifications.

In practice, the choice between CuAAC and SPAAC often depends on the specific application. For in vitro bioconjugation where the removal of the copper catalyst is feasible, the speed and regioselectivity of CuAAC are highly advantageous. For applications in living cells or organisms where toxicity is a major concern, SPAAC is the preferred method despite its slower kinetics and lack of regioselectivity. nih.govresearchgate.net In some instances, the two reactions can be used sequentially for dual labeling of proteins containing two distinct bioorthogonal handles. biorxiv.org

Photoaffinity Labeling Pal and Photoreactive Applications of Fmoc 4 Azido L Phenylalanine

Mechanism of Nitrene Generation upon Photoactivation (UV Irradiation)

The utility of 4-azido-L-phenylalanine in PAL hinges on the photochemical generation of a highly reactive intermediate known as a nitrene. nih.govegyankosh.ac.in This process is initiated by irradiating the aryl azide (B81097) moiety with UV light, typically at wavelengths between 254 and 365 nm. rsc.orgplos.orgdiabetesjournals.org

The mechanism proceeds through several key steps:

Photoexcitation : The aryl azide absorbs a photon, promoting it to an electronically excited state.

Dinitrogen Extrusion : From this excited state, the molecule rapidly eliminates a molecule of dinitrogen (N₂), a thermodynamically stable leaving group. This decomposition is the rate-determining step and results in the formation of a highly unstable and reactive aryl nitrene in a singlet spin state. egyankosh.ac.inbeilstein-journals.orgresearchgate.net

Intermediate Reactions : The singlet nitrene is extremely short-lived. It can undergo several transformations, which dictates its subsequent reactivity. It can undergo intersystem crossing (ISC) to form a more stable triplet nitrene, which has a longer lifetime and can participate in different reactions, such as hydrogen abstraction. rsc.orgegyankosh.ac.inbeilstein-journals.org Alternatively, the singlet nitrene can undergo intramolecular rearrangement, leading to the formation of a benzazirine intermediate, which can further expand to a dehydroazepine. beilstein-journals.orgnih.gov This expanded ring intermediate is susceptible to attack by nucleophiles. beilstein-journals.org

The specific pathway taken can be influenced by the local environment, including solvent and the presence of quenchers or reaction partners. rsc.orgegyankosh.ac.in

Table 1: Key Intermediates in the Photoactivation of Aryl Azides

IntermediateSpin StateTypical Fate/Reaction
Singlet Aryl NitreneSingletUndergoes rapid intersystem crossing to triplet nitrene or rearranges to dehydroazepine. Can insert into C-H and N-H bonds. beilstein-journals.orgnih.gov
Triplet Aryl NitreneTripletMore stable than the singlet state; primarily undergoes hydrogen abstraction or dimerization. egyankosh.ac.inbeilstein-journals.org
DehydroazepineN/AA seven-membered ring intermediate that is susceptible to nucleophilic attack, often by water or other solvent molecules if no target is present. beilstein-journals.orgnih.gov

Principles of Covalent Crosslinking in Photoaffinity Probes

The highly reactive nitrene generated upon photoactivation is the agent responsible for forming a covalent bond between the photoaffinity probe and a target molecule. plos.orgqucosa.de The principle of crosslinking relies on the indiscriminate reactivity of the nitrene intermediate. biologiachile.cl

Once generated, the nitrene can insert into a variety of chemical bonds that are in its immediate vicinity, including the C-H and N-H bonds that are abundant in proteins. nih.govnih.gov This insertion reaction is not specific to any particular amino acid side chain, which is a significant advantage as it allows for the labeling of any part of a protein that is in close proximity to the probe. biologiachile.cl

The key features of this crosslinking process are:

Proximity-Dependent Labeling : The extremely short lifetime of the reactive intermediates ensures that covalent bond formation only occurs with molecules that are within a very short distance (typically a few angstroms) of the probe at the moment of UV activation. acs.org

Irreversible Bond Formation : The insertion reaction creates a stable, covalent bond, permanently linking the peptide probe to its binding partner. nih.govplos.org This allows the transient interaction to be "captured" for subsequent analysis.

Minimized Non-Specific Labeling : If the probe is not situated within a binding pocket upon photoactivation, the reactive nitrene intermediate is quickly quenched by solvent molecules (e.g., water), reducing the likelihood of false-positive crosslinking to non-target molecules. biologiachile.cl

This process effectively converts a non-covalent, reversible ligand-receptor interaction into a stable, covalent complex that can be isolated and identified. nih.gov

Rational Design and Synthesis of Peptide-Derived Photoaffinity Probes Incorporating Azidophenylalanine

The creation of an effective peptide-based photoaffinity probe requires careful design and synthesis. Fmoc-4-azido-L-phenylalanine is an essential building block for this process, as it is readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. rsc.organaspec.comkjpep.com

Rational Design: The design of a photoaffinity probe involves several strategic considerations:

Placement of the Photoreactive Group : The 4-azido-L-phenylalanine residue should be substituted for an amino acid at a position within the peptide that is presumed to lie at the interface of the ligand-receptor interaction. nih.govplos.org This decision is often guided by existing structure-activity relationship (SAR) data or computational modeling.

Minimizing Perturbation : The substitution should ideally not significantly impair the peptide's ability to bind to its target. rsc.orgnih.gov Due to its structural similarity, 4-azido-L-phenylalanine is often used as a conservative replacement for aromatic amino acids like phenylalanine or tyrosine. anaspec.comdiabetesjournals.org

Inclusion of a Reporter Tag : For easier detection and purification of the crosslinked complex, probes are often designed to include a reporter tag, such as biotin (B1667282) or a fluorescent dye. This can be achieved by incorporating another modified amino acid or by using a bifunctional crosslinker that contains both the photoreactive group and a "clickable" handle (e.g., an alkyne) for post-synthesis modification. rsc.orgmdpi.com

Synthesis: The synthesis of these peptide probes is typically accomplished via Fmoc-based SPPS. The azido (B1232118) group on the phenylalanine side chain is stable to the standard chemical conditions used in this method, including piperidine (B6355638) for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the solid support. anaspec.com

Table 2: General Steps for Incorporating this compound via SPPS

StepDescriptionKey Reagents
1. Resin PreparationThe solid support (resin) with the first Fmoc-protected amino acid is deprotected.Piperidine in DMF
2. Amino Acid CouplingThe next Fmoc-protected amino acid in the sequence (which could be this compound) is activated and coupled to the free amine on the resin.Coupling reagents (e.g., HBTU, HOBt), DIPEA, Fmoc-AA-OH
3. RepetitionSteps 1 and 2 are repeated for each amino acid in the desired peptide sequence.Piperidine, Fmoc-AA-OH, coupling reagents
4. Cleavage and DeprotectionThe completed peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed.Trifluoroacetic acid (TFA) with scavengers
5. PurificationThe crude peptide probe is purified, typically by reverse-phase HPLC.Water/Acetonitrile gradients

Utility in Investigating Ligand-Receptor Interactions and Identifying Target Proteins

Photoaffinity labeling with probes incorporating 4-azido-L-phenylalanine is a powerful and versatile strategy for elucidating complex biological interactions. rsc.orgnih.gov Its applications span from identifying unknown protein targets to mapping the precise architecture of binding sites. qucosa.deresearchgate.net

Identifying Target Proteins: One of the primary uses of PAL is in "target deconvolution," the process of identifying the specific molecular target of a bioactive compound or peptide discovered through phenotypic screening. nih.govacs.org A probe derived from the bioactive peptide can be used to "fish" for its binding partner in a complex biological sample, such as a cell lysate or even in living cells. rsc.orgebi.ac.uk After photo-crosslinking, the covalently tagged protein can be enriched (e.g., using a biotin tag on the probe) and subsequently identified using mass spectrometry. researchgate.net

Mapping Ligand-Receptor Interfaces: By systematically replacing residues at different positions of a peptide ligand with 4-azido-L-phenylalanine, researchers can map the ligand-receptor binding interface with high resolution. diabetesjournals.orgnih.gov Crosslinking will only be efficient at positions where the probe is in direct contact with the receptor. nih.gov This information provides critical spatial constraints for building accurate computational models of the protein-peptide complex, revealing insights into the mechanism of recognition and activation. diabetesjournals.orgnih.gov For example, studies on insulin (B600854) have used this approach to demonstrate that residues buried in the free hormone's crystal structure become exposed to contact the insulin receptor, highlighting a conformational change upon binding. diabetesjournals.org

Table 3: Examples of Photoaffinity Labeling Studies Using 4-Azido-L-phenylalanine Probes

Peptide/Protein Probe SystemTarget SystemIdentified Interaction/Finding
Insulin analogs with p-azido-PheInsulin ReceptorIdentified direct contact points between insulin and its receptor, confirming that sites of diabetes-associated mutations are at the binding interface. diabetesjournals.org
Urocortin-I (Peptide ligand)Corticotropin Releasing Factor Receptor 1 (CRF1R)Mapped the ligand binding path in the receptor's transmembrane domain, providing a detailed model of the peptide-GPCR complex. nih.gov
Calmodulin with p-azido-PheCalmodulin-binding domainsUsed the azido group as an infrared sensor to detect conformation-specific binding of different target peptides to calmodulin. researchgate.netaip.org
Toxoplasma gondii proteinsInner membrane complex (IMC) proteinsRevealed the spatial organization and interaction partners of proteins within the parasite's IMC in living cells. plos.org

Advanced Research Applications and Methodologies Utilizing Fmoc 4 Azido L Phenylalanine

Elucidation of Protein-Protein and Protein-Ligand Interaction Networks

Fmoc-4-azido-L-phenylalanine is a key reagent for mapping the intricate networks of protein-protein and protein-ligand interactions within their native cellular environment. The cornerstone of this application is the photo-affinity labeling capability conferred by the azido (B1232118) group. anaspec.com Upon incorporation into a protein of interest, the azide (B81097) moiety can be converted into a highly reactive nitrene species by exposure to UV light. nih.gov This transient species readily forms covalent bonds with nearby molecules, effectively "trapping" and identifying interaction partners.

This photocrosslinking approach has been instrumental in studying a variety of biological systems. For instance, it has been employed to investigate the interactions between the sulfonylurea receptor 1 and the inwardly rectifying potassium channel Kir6.2, which together form the ATP-sensitive potassium (KATP) channel complex. ebi.ac.uk By incorporating 4-azido-L-phenylalanine, researchers can detect ligand-induced structural changes by observing differences in crosslinking patterns. ebi.ac.uk This method provides a dynamic view of protein complex assembly and function. Furthermore, the azide group serves as a versatile handle for "click chemistry," allowing for the attachment of reporter tags to visualize and identify interacting proteins. caymanchem.comnih.gov

Table 1: Methodologies for Studying Molecular Interactions with this compound

Methodology Description Key Feature of Azide Group Application Example
Photo-affinity Labeling Site-specific incorporation of the amino acid into a protein, followed by UV activation to induce crosslinking with interacting molecules. Forms a reactive nitrene species upon UV irradiation. nih.gov Mapping the binding interface of protein complexes like the KATP channel. ebi.ac.uk
Click Chemistry The azide group reacts with alkyne-tagged molecules in a highly specific and efficient manner to attach probes or affinity tags. Bio-orthogonal reactivity with alkynes. alfa-chemistry.commedchemexpress.com Labeling and purification of protein interaction partners for mass spectrometry analysis. lumiprobe.com

Fluorescent Labeling and Advanced Bioimaging Techniques

The ability to visualize biological molecules and processes in real-time is crucial for understanding cellular function. This compound provides a gateway for the site-specific fluorescent labeling of proteins, enabling a suite of advanced bioimaging applications. chemimpex.com

In vitro, this compound allows for the precise attachment of fluorescent dyes to proteins. After the incorporation of the azido-functionalized amino acid into a target protein, a fluorescent probe containing a reactive alkyne group can be "clicked" on. This strategy has been widely used in fluorescence-tagging experiments and Förster Resonance Energy Transfer (FRET) studies to measure distances and conformational changes within or between proteins. nih.gov The resulting fluorescently labeled proteins can be used in a variety of biochemical and biophysical assays to study their function and dynamics outside of a living cell.

Beyond in vitro applications, this compound is instrumental in developing imaging strategies for cellular and in vivo contexts. The site-specific incorporation of this unnatural amino acid provides a chemical handle for attaching sophisticated imaging agents, including positron emission tomography (PET) tracers. nih.gov PET is a non-invasive imaging technique that allows for the visualization and quantification of metabolic processes in the body. core.ac.uk

By introducing 4-azido-L-phenylalanine into a protein of interest, researchers can then attach a PET radionuclide via a click reaction. nih.gov This creates a radiolabeled protein conjugate that can be administered in vivo to track its distribution, target engagement, and biological activity. nih.gov This approach has been demonstrated with proteins like PTEN and PD-L1, paving the way for elucidating their biological activities within a living organism. nih.gov The development of 18F-labeled prosthetic groups that can react with azides via click chemistry is a significant advancement in this area, offering a robust method for radiolabeling sensitive biomolecules for PET imaging. core.ac.uknih.gov

Table 2: Bioimaging Applications of this compound

Imaging Modality Labeling Strategy Application
Fluorescence Microscopy Click chemistry with fluorescent alkyne dyes. lumiprobe.com Tracking protein localization and dynamics in live cells. chemimpex.com
FRET Imaging Labeling with donor and acceptor fluorophores. Studying protein conformational changes and interactions in vitro. nih.gov
Positron Emission Tomography (PET) Click chemistry with alkyne-modified PET tracers (e.g., containing 18F). nih.govcore.ac.uk In vivo tracking of proteins and assessing their biological activity. nih.gov

Applications in in vitro Fluorescent Imaging

Development of Chemical Probes for Interrogation of Biological Systems

The versatility of this compound extends to the creation of chemical probes designed to investigate and manipulate biological systems. These probes can be used for both therapeutic and diagnostic purposes.

The azide group of this compound serves as a versatile chemical handle for the construction of targeted therapeutic agents and diagnostic tools. chemimpex.com In drug development, this amino acid can be incorporated into peptides to facilitate the attachment of other molecules, potentially enhancing the efficacy of drug candidates. chemimpex.com This bioconjugation capability is valuable for creating antibody-drug conjugates or for targeted delivery systems. chemimpex.com Phenylalanine derivatives, in general, are utilized in drug design to improve the properties of pharmaceuticals, such as their stability and interaction with biological targets.

This compound is explicitly used as a building block in peptide synthesis to create molecules with specific biological activities, including enzyme inhibitors and membrane-active peptides. alfa-chemistry.com By incorporating this non-natural amino acid, researchers can generate complex peptide structures with tailored properties. alfa-chemistry.com For example, the modification of peptides with this compound can lead to the development of potent enzyme inhibitors that target specific pathways in diseases like cancer. Furthermore, the unique properties of peptides containing this amino acid can be harnessed to create agents that interact with and disrupt cellular membranes, a strategy employed in the design of novel antimicrobial agents.

Contribution to Targeted Therapeutic Agent and Diagnostic Tool Development

Vibrational Spectroscopy for Probing Local Protein Environments and Dynamics

The azido group of 4-azido-L-phenylalanine (a derivative of the title compound) serves as a powerful vibrational probe in infrared (IR) spectroscopy. abmole.com Its asymmetric stretch vibration occurs in a region of the IR spectrum that is relatively free from other protein absorptions, making it an excellent reporter on the local environment within a protein. nih.govnih.gov

The azide group's asymmetric stretch vibration is highly sensitive to its immediate surroundings, including polarity and electric fields. nih.govebi.ac.uk This sensitivity allows researchers to monitor changes in the local environment of the amino acid when it is incorporated into a protein. The frequency of the azide stretch shifts in response to changes in the electrostatic environment, providing a direct spectroscopic handle on protein dynamics and interactions. nih.gov For instance, a blue shift (increase in frequency) of the azide stretch of 4-azidomethyl-L-phenylalanine was observed when it was moved from a buried, hydrophobic position to a solvated, exposed position in a protein, demonstrating its utility as a reporter of its local environment. nih.gov

The azide vibrational probe has been compared to other reporters like the nitrile group in 4-cyano-L-phenylalanine. nih.gov The azide asymmetric stretch was found to have a larger extinction coefficient and greater sensitivity to the local environment, as indicated by larger frequency shifts between different solvents. nih.gov However, the IR spectrum of the azide stretch can be complicated by factors such as Fermi resonance, which can lead to a complex absorption profile. researchgate.netaip.org

Table 1: Comparison of Vibrational Reporters

Vibrational Reporter Key Feature Advantage
Azide Asymmetric Stretch High extinction coefficient Greater sensitivity to local environment
Nitrile Symmetric Stretch Occurs in a clear spectral region Less prone to photoreactivity

The environmental sensitivity of the azide probe has been harnessed to study protein hydration. By incorporating 4-azido-L-phenylalanine or its derivatives into a protein, the degree of hydration at that specific site can be assessed by observing the azide's vibrational frequency. rsc.org For example, when azido-modified phenylalanine residues were incorporated into superfolder green fluorescent protein, the linear IR spectra indicated that the azide groups were hydrated. rsc.org

This methodology has also been instrumental in tracking conformational changes in proteins. The light-induced activation of the G protein-coupled receptor rhodopsin was studied by incorporating p-azido-L-phenylalanine. nih.gov FTIR difference spectroscopy revealed changes in the azido probe's absorption, indicating alterations in the electrostatic environments of specific interhelical networks during receptor activation. nih.gov Similarly, the binding of calmodulin to its target proteins was investigated using p-azido-phenylalanine as an IR sensor, allowing for the differentiation of various binding motifs based on the spectral characteristics of the azide stretch. ebi.ac.uk These studies showcase the power of using this compound as a building block to introduce a site-specific vibrational probe for elucidating the intricate details of protein function.

Leveraging the Azide Asymmetric Stretch Vibration as an Environmental Reporter

Advanced Bioconjugation Strategies for Complex Biomolecules

The presence of the azide group in this compound makes it an ideal candidate for bioconjugation reactions, particularly copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry". chemimpex.comabmole.com This bioorthogonal reaction allows for the precise and efficient attachment of other molecules, such as therapeutic agents or fluorescent tags, to proteins. chemimpex.com

The site-specific incorporation of unnatural amino acids like 4-azido-L-phenylalanine into antibodies has become a significant strategy in the development of antibody-drug conjugates (ADCs). This approach allows for the creation of a homogeneous population of ADCs with a uniform drug-to-antibody ratio (DAR), which can lead to improved pharmacokinetics and therapeutic efficacy. The azide group serves as a chemical handle for the attachment of cytotoxic drugs via click chemistry. Research has shown that 4-azidomethyl-L-phenylalanine can be a superior partner for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions in the production of site-specific ADCs compared to 4-azido-L-phenylalanine. iris-biotech.de

The versatility of this compound extends to the creation of site-specific protein-oligonucleotide conjugates. researchgate.net By incorporating this unnatural amino acid into a protein, an azide handle is introduced, which can then be reacted with an alkyne-modified oligonucleotide through click chemistry. researchgate.net A protocol has been described for the site-specific bioconjugation of DNA oligonucleotides to nanobodies (single-domain antibody fragments) that have been expressed with a C- or N-terminal 4-azido-L-phenylalanine. researchgate.net This method, utilizing copper-free click chemistry, results in efficient conjugation and highly pure bioconjugates, which are valuable for applications such as super-resolution microscopy. researchgate.net

This compound is a key building block in the creation of novel biomaterials and drug delivery systems. chemimpex.comrsc.org Its ability to be incorporated into peptides allows for the synthesis of complex structures with tailored properties. alfa-chemistry.com The azide functionality enables the attachment of various molecules, including fluorescent tags for imaging or therapeutic agents for targeted delivery. chemimpex.com This has been utilized in the development of membrane-active peptides and enzyme inhibitors. alfa-chemistry.com The bioconjugation capabilities of this amino acid derivative are crucial for designing sophisticated systems for targeted therapies and diagnostics. chemimpex.com

Protocols for Site-Specific Protein-Oligonucleotide Conjugation

Applications in Proteomics Research and Comprehensive Protein Functionalization

This compound is a cornerstone reagent in modern proteomics and protein chemistry, primarily serving as a precursor for the site-specific incorporation of the unnatural amino acid 4-azido-L-phenylalanine (pAzF) into proteins. chemimpex.comnih.gov The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it perfectly suited for standard solid-phase peptide synthesis (SPPS), allowing researchers to strategically place the azido-functionalized residue at any desired position within a peptide or protein sequence. chemimpex.comchemimpex.com Once the Fmoc group is removed during synthesis, the exposed amine group participates in peptide bond formation, and the bioorthogonal azide group on the phenylalanine side chain becomes available for a wide array of chemical modifications. nih.govbaseclick.eu

The true utility of incorporating 4-azido-L-phenylalanine lies in its azide moiety, which acts as a chemical handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). chemimpex.comnih.gov This bioorthogonal reactivity—meaning the reaction occurs efficiently within a biological environment without interfering with native biochemical processes—enables the precise and stable attachment of various reporter molecules. baseclick.euacs.org These can include fluorescent dyes for protein visualization and tracking, biotin (B1667282) tags for affinity purification and isolation, or cross-linking agents to study protein-protein interactions. chemimpex.comchemimpex.combaseclick.eu

This methodology provides a powerful, non-radioactive alternative to traditional methods for studying de novo protein synthesis and function. lumiprobe.com By introducing 4-azido-L-phenylalanine into cell culture media, it can be incorporated into newly synthesized proteins in place of natural phenylalanine during translation. baseclick.eulumiprobe.com The subsequent labeling of these azide-containing proteins allows for their selective detection, quantification, and functional analysis, offering deep insights into the proteome's response to various stimuli or conditions. acs.org

Detailed Research Findings

Research has demonstrated the successful incorporation of azido-functionalized amino acids into proteins, enabling advanced proteomics studies. A key example involves the site-specific incorporation of 4-azido-L-phenylalanine and its analogs into superfolder green fluorescent protein (sfGFP) using an engineered, orthogonal aminoacyl-tRNA synthetase. nih.gov This work highlights the ability to use the azide group as a vibrational reporter that is sensitive to its local environment, providing high spatial resolution for probing protein hydration. nih.gov The successful incorporation was rigorously verified through mass spectrometry, confirming the high fidelity of the process. nih.gov

Emerging Research Directions and Future Perspectives of Fmoc 4 Azido L Phenylalanine Research

Advancements in Orthogonal Bioconjugation Methodologies for Enhanced Specificity

The azide (B81097) moiety of 4-azido-L-phenylalanine serves as a chemical handle for a variety of bioorthogonal reactions—chemical reactions that can occur inside living systems without interfering with native biochemical processes. unice.frnih.gov The development of these methodologies is crucial for attaching probes, drugs, or other molecules to a target protein with high specificity.

Initially, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) was a popular choice for bioconjugation. rsc.orgnih.gov However, the cytotoxicity of the copper catalyst limited its application in living cells. nih.govrsc.org This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative. rsc.orgnih.gov SPAAC utilizes a strained cyclooctyne (B158145) that reacts readily with the azide group of the incorporated 4-azido-L-phenylalanine, eliminating the need for a toxic metal catalyst. nih.govrsc.org This method has been successfully used for site-specific antibody conjugation and protein-protein coupling at physiological pH and temperature. rsc.orgrsc.orgnih.gov

Further advancements aim to improve reaction kinetics and specificity. The inverse-electron-demand Diels-Alder (IEDDA) reaction, often referred to as tetrazine ligation, offers exceptionally fast reaction rates. acs.orgbohrium.com This reaction occurs between a tetrazine and a strained dienophile and has been shown to be orthogonal to SPAAC, allowing for simultaneous, dual-labeling of different intracellular targets. acs.orgbohrium.com Researchers are continuously expanding the repertoire of bioorthogonal chemistries, developing new reactant pairs to provide a more extensive toolkit for site-specific protein modification. rsc.orgnih.gov These advancements enhance the precision with which scientists can functionalize proteins, paving the way for more sophisticated biological studies and therapeutic designs. rsc.org

Continuous Expansion of the Genetic Code for Novel Bioorthogonal Handles

The site-specific incorporation of Fmoc-4-azido-L-phenylalanine into a protein is achieved through the expansion of the genetic code. researchgate.net This powerful technology hijacks the cell's own protein-making machinery to insert a non-canonical amino acid at a desired location within a protein's sequence. portlandpress.com The process requires several key components: an unused codon, an orthogonal transfer RNA (tRNA) that recognizes this codon, and an orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically charges the orthogonal tRNA with the unnatural amino acid. wikipedia.orgrsc.org

The most commonly repurposed codon is the amber stop codon (UAG). portlandpress.comnih.govmdpi.com An orthogonal aaRS/tRNA pair, often derived from a different species like Methanocaldococcus jannaschii, is engineered to recognize the UAG codon and insert 4-azido-L-phenylalanine instead of terminating protein synthesis. mdpi.comnih.gov This technique is known as amber suppression. nih.govnih.gov

A significant challenge in this process is the competition between the engineered suppressor tRNA and the cell's natural release factor 1 (RF1), which also recognizes the UAG codon and triggers the termination of translation. nih.gov This competition can lead to low yields of the full-length, UAA-containing protein. mdpi.com To address this, researchers have developed E. coli strains with RF1 knocked out and have worked on enhancing the efficiency of the orthogonal pairs through directed evolution and random mutagenesis. nih.govresearchgate.netnih.gov The development of new, mutually orthogonal aaRS/tRNA pairs continues to be a major research focus, which could theoretically allow for the simultaneous incorporation of multiple, different unnatural amino acids into a single protein. plos.org This continuous expansion of the genetic code provides an ever-growing toolkit for creating proteins with novel functions. portlandpress.com

Integration with Advanced Spectroscopic and Imaging Modalities for Deeper Insights

Once 4-azido-L-phenylalanine is incorporated into a target protein, its azide handle can be "clicked" with a variety of reporter molecules, enabling advanced spectroscopic and imaging studies. unice.frchemimpex.com By attaching fluorescent dyes to the protein of interest via SPAAC, researchers can visualize protein localization and track their dynamics within living cells with high signal-to-noise ratios. nih.govnibn.co.ilnih.gov This method provides a powerful alternative to genetically encoded reporters like GFP, offering a wider choice of photophysical properties. nih.govacs.org

The versatility of the azide group also allows for its use in photo-crosslinking studies. nih.govjove.com Upon exposure to UV light, the azido (B1232118) group of the incorporated p-azido-L-phenylalanine forms a highly reactive nitrene intermediate. nih.govplos.org This intermediate can form a covalent bond with nearby molecules, effectively trapping transient protein-protein interactions in their native cellular environment. plos.orgnih.govplos.org Identifying these crosslinked partners, often through mass spectrometry, allows for the mapping of protein interaction networks and the characterization of protein complex topology. plos.orgresearchgate.net

Furthermore, this technology is being extended to other imaging modalities. For example, positron emission tomography (PET) tracers have been successfully conjugated to proteins containing p-azido-L-phenylalanine, enabling non-invasive, whole-body imaging of the protein's biodistribution and dynamics in vivo. nih.gov The integration of genetic code expansion with these advanced analytical techniques provides unprecedented opportunities to study protein function in complex biological systems.

Prospective Roles in Rational Drug Design and High-Throughput Target Identification

The unique capabilities afforded by this compound are poised to play a significant role in modern drug discovery and development. The ability to site-specifically modify proteins offers a route to creating more effective and targeted therapeutics, such as antibody-drug conjugates (ADCs). ox.ac.uk By incorporating 4-azido-L-phenylalanine at a specific site on an antibody, a cytotoxic drug can be attached with a precise stoichiometry and location, potentially leading to improved efficacy and a better safety profile compared to traditional, random conjugation methods.

Photo-crosslinking applications are also invaluable for target identification and validation. jove.comresearchgate.net By incorporating p-azido-L-phenylalanine into a drug candidate or a known protein, researchers can identify its direct binding partners within the complex environment of a living cell. nih.gov This approach can help elucidate a drug's mechanism of action or discover previously unknown off-target effects. For example, this method has been used to identify residues in the ligand-binding pocket of G protein-coupled receptors (GPCRs), a major class of drug targets. jove.com

The combination of genetic code expansion and bioorthogonal chemistry facilitates high-throughput screening for drug candidates and the engineering of therapeutic proteins with enhanced properties. chemimpex.comox.ac.uk As the efficiency and accessibility of these techniques improve, they are expected to become increasingly integrated into the drug development pipeline, from initial target discovery to the design of next-generation protein-based therapeutics.

Compound Information Table

Compound NameAbbreviationMolecular FormulaRole/Description
This compound Fmoc-pAzFC24H20N4O4The protected form of the unnatural amino acid used in solid-phase peptide synthesis. nih.govscbt.com
p-Azido-L-phenylalanine pAzF, AzF, AziC9H10N4O2An unnatural amino acid with a bioorthogonal azide group, incorporated into proteins for subsequent modification or crosslinking. nih.govplos.orgcymitquimica.com
p-Benzoyl-L-phenylalanine BpFC16H15NO3A photoreactive unnatural amino acid used for photo-crosslinking studies to capture protein-protein interactions. plos.orgplos.org
O-Methyl-L-tyrosine OMYC10H13NO3A non-canonical amino acid used in studies to test the specificity of engineered aminoacyl-tRNA synthetases. plos.org
Cy5.5-Azadibenzocyclooctyne Cy5.5-ADIBONot specifiedA fluorescently labeled cyclooctyne probe used to react with azide-containing proteins via SPAAC for imaging. nih.gov
Dibenzocyclooctyne DBCOC16H12A strained alkyne that reacts with azides in copper-free click chemistry (SPAAC). rsc.org

Bioconjugation Methodologies Summary

ReactionReactantsKey FeatureAdvantage
CuAAC Azide + Terminal AlkyneCopper(I) catalyzedHigh efficiency and regioselectivity. nih.gov
SPAAC Azide + Strained CyclooctyneCopper-free, strain-promotedBiocompatible for use in living systems; avoids catalyst toxicity. nih.govrsc.orgnih.gov
IEDDA (Tetrazine Ligation) Tetrazine + Strained DienophileInverse electron-demand Diels-AlderExtremely fast reaction kinetics, orthogonal to SPAAC. acs.orgbohrium.com
Staudinger Ligation Azide + TriarylphosphineForms a stable amide bondOne of the earliest bioorthogonal reactions, though often has slower kinetics. nih.govacs.org
Photo-crosslinking Photoactivatable group (e.g., Azide) + UV LightForms a reactive nitreneCovalently captures transient molecular interactions in proximity. plos.orgnih.gov

Safety Considerations in the Academic Synthesis and Handling of Azido Containing Compounds

Comprehensive Risk Assessment of Azide (B81097) Functionality in Laboratory Environments

A thorough risk assessment is the foundational step before any laboratory work involving azido (B1232118) compounds is initiated. This assessment must evaluate the specific azide being used, the scale of the reaction, and the experimental conditions.

Inherent Hazards of the Azide Group: The primary hazard of the azide functional group is its potential for rapid and violent decomposition, releasing nitrogen gas (N₂) and a significant amount of energy. ucd.ie This instability is influenced by several factors:

High Nitrogen Content: Compounds with a high proportion of nitrogen are often energetically unstable. ucd.ie

Molecular Structure and Weight: Low molecular weight organic azides are particularly hazardous. ucd.ie General safety guidelines, such as the "Rule of Six," suggest there should be at least six carbon atoms for each energetic group (like an azide) to provide sufficient dilution and render the compound relatively safe. pitt.edu Another guideline suggests that the number of nitrogen atoms should not exceed the number of carbon atoms. pitt.edu

Triggers for Decomposition: The decomposition of organic azides can be initiated by various external energy sources, including heat, light, pressure, and mechanical shock or friction. stanford.edupitt.edu Grinding, scratching, or using ground glass joints can provide enough frictional energy to cause explosive decomposition. wayne.edu

Key Chemical Incompatibilities: A critical part of the risk assessment is identifying chemical incompatibilities:

Acids: Azides react with acids to form hydrazoic acid (HN₃), which is highly toxic, volatile, and dangerously explosive. stanford.eduacs.org This reaction can occur even with water, especially under acidic conditions. wayne.edu

Heavy Metals: Contact with heavy metals (e.g., copper, lead, silver, mercury) or their salts can form highly shock-sensitive and explosive heavy-metal azides. ucsb.eduunm.edu This is a crucial consideration for equipment choices, as brass fittings, copper pipes, or metal spatulas can become ignition sources. unm.eduaiche.org

Halogenated Solvents: Chlorinated solvents such as dichloromethane (B109758) and chloroform (B151607) must be avoided as reaction media. ucsb.edu They can react with azides to form di- and tri-azidomethane, respectively, which are extremely unstable and explosive. ucd.ie

Implementation of Mitigation Strategies for Potential Chemical Hazards

Based on the risk assessment, a multi-layered mitigation strategy must be implemented, combining engineering controls, procedural guidelines, personal protective equipment, and proper waste management.

Engineering Controls: These are the first line of defense in minimizing exposure and risk.

Fume Hood: All work with azides, especially the weighing of solids and any reaction, must be conducted in a certified chemical fume hood to contain toxic and explosive hazards. stanford.eduunm.edu

Blast Shield: For any reaction involving azides, particularly those being performed for the first time or on a scale larger than a few milligrams, a blast shield should be placed in front of the apparatus, with the fume hood sash positioned as low as possible. stanford.eduauckland.ac.nz

Material Selection: Avoid using metal utensils like spatulas for weighing or transferring azides; plastic or ceramic spatulas are recommended. ucd.ieunm.edu Reaction setups should avoid materials that can react to form dangerous compounds, such as lead or copper plumbing. unomaha.edu

Procedural and Administrative Controls: These are work practices designed to minimize risk during the experiment.

Scale Limitation: Always use the smallest possible quantity of the azide compound necessary for the experiment. wayne.edu Initial trials should be run on a small scale (e.g., 0.5-1.0 gram) to determine the product's nature. ucsb.edu

Temperature Control: Reactions should be maintained at the lowest feasible temperature and monitored for any unexpected exotherms. Synthesized organic azides should be stored at low temperatures (e.g., below 0°C) and protected from light. ucd.ieucsb.edu

Avoid Isolation: If possible, azides should be used in solution and not isolated as pure materials. pitt.edu Concentrating azide solutions by rotary evaporation or distillation should be avoided. stanford.edu Purification should be limited to extraction and precipitation where possible. ucd.ie

Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and approved by the principal investigator before work begins. stanford.edu This ensures all hazards have been considered and control measures are in place.

Personal Protective Equipment (PPE): Appropriate PPE is mandatory for all personnel handling azides.

Eye Protection: Chemical safety goggles or glasses with side shields are required. unm.edu For procedures with a higher risk of explosion, a face shield worn over safety glasses is necessary. stanford.edu

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes must be worn. unm.eduharvard.edu

Gloves: Chemical-resistant gloves, such as nitrile, must be worn. harvard.edu Given the high toxicity of sodium azide, which is often a precursor, double gloving may be appropriate. unm.edu Gloves should be changed frequently. harvard.edu

Waste Disposal and Quenching: Proper disposal is critical to prevent accidental explosions or poisonings.

Segregated Waste: All azide-containing waste must be collected in separate, clearly labeled containers. ucd.ie

No Drain Disposal: Azide solutions must never be poured down the drain, as this can lead to the formation of explosive metal azides in the plumbing. unm.eduunomaha.edu

Deactivation (Quenching): Before disposal, it is often best practice to chemically neutralize the azide. A common method involves reacting the azide with nitrous acid (formed in situ from sodium nitrite (B80452) and a dilute acid). auckland.ac.nzunomaha.edu This procedure must be performed carefully in a fume hood, as it generates toxic nitric oxide gas. unomaha.edu It is essential to add the sodium nitrite before the acid to prevent the formation of volatile and toxic hydrazoic acid. unomaha.edu

Table 1: Properties of Fmoc-4-azido-L-phenylalanine

Property Value Source
CAS Number 163217-43-4 chemimpex.comnih.gov
Molecular Formula C₂₄H₂₀N₄O₄ chemimpex.comnih.gov
Molecular Weight 428.4 g/mol nih.gov
Appearance Off-white to brownish powder chemimpex.com
IUPAC Name (2S)-3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid nih.gov
Storage Store at 0-8 °C, away from light, heat, and shock chemimpex.comstanford.edu

Table 2: Summary of Hazards and Mitigation Strategies for Azido Compounds

Hazard Category Specific Risk Mitigation Strategy Source(s)
Physical Hazard Explosive decomposition from heat, shock, or friction. Work behind a blast shield. Use minimal quantities. Avoid grinding or using metal spatulas. Do not use ground glass joints. stanford.eduwayne.edu
Chemical Reactivity Formation of highly explosive and toxic hydrazoic acid (HN₃) with acids. Strictly avoid contact with acids. Maintain neutral or basic pH. Use a fume hood. stanford.eduacs.org
Formation of highly shock-sensitive heavy metal azides. Avoid contact with metals like copper, lead, silver, and their salts. Use plastic or ceramic tools. Avoid brass fittings in equipment. ucsb.eduunm.eduaiche.org
Formation of explosive di- or tri-azidomethane with halogenated solvents. Never use solvents like dichloromethane or chloroform with azides. stanford.eduucd.ieucsb.edu
Handling & Storage Instability of low molecular weight or pure azides. Store below room temperature, protected from light. Avoid isolating azides when possible; use in solution. Adhere to the "Rule of Six." pitt.eduucd.ieucsb.edu
Waste Disposal Accumulation of explosive metal azides in plumbing. Contamination. Never dispose of azides down the drain. Collect in designated non-metal containers. Chemically quench (deactivate) waste before final disposal. ucd.ieunm.eduunomaha.edu

Q & A

Q. What are the key steps in synthesizing Fmoc-4-azido-L-phenylalanine from L-phenylalanine, and what safety precautions are necessary?

  • Methodological Answer : The synthesis involves three main steps (Scheme 1):

Iodination : L-phenylalanine is iodinated using NaIO₃, I₂ in acetic acid/sulfuric acid at 70°C, followed by oxidation with NaIO₄ to yield 4-iodo-L-phenylalanine derivatives.

Boc Protection : The intermediate is protected with Boc₂O (di-tert-butyl dicarbonate) in the presence of Et₃N in MeOH/H₂O at 55°C.

Cu(I)-Catalyzed Azidation : NaN₃, CuI, and sodium ascorbate in ethanol/water at 25°C replace the iodine with an azide group via Ullmann-type coupling.
Safety : While the azidation step itself is low-risk, the final product exhibits explosive properties. Use blast shields, avoid mechanical shock, and store at ≤4°C .

Q. How should researchers handle this compound to mitigate explosion risks?

  • Methodological Answer :
  • Storage : Keep at +4°C in airtight, light-protected containers. Avoid long-term storage in solid form; solutions in inert solvents (e.g., DMF) are safer .
  • Handling : Use non-metallic tools to prevent friction. Conduct small-scale reactions (<100 mg) in fume hoods with blast shields. Avoid heating above 40°C .
  • Disposal : Dilute azide-containing waste with excess water before neutralization and disposal .

Q. What analytical methods are recommended for characterizing this compound?

  • Methodological Answer :
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm (≥95% purity threshold) .
  • NMR : ¹H and ¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 4.3–4.5 ppm for Fmoc-protected α-carbon) confirm structural integrity .
  • HRMS : High-resolution mass spectrometry validates molecular weight (C₂₄H₂₀N₄O₄, [M+H]⁺ = 429.1557) .

Advanced Research Questions

Q. How does the azide group in this compound influence its explosive properties under thermal or mechanical stress?

  • Methodological Answer : The azide group (-N₃) is highly exothermic upon decomposition. Differential scanning calorimetry (DSC) shows an exothermic peak at 120–130°C with ΔH ≈ 800 J/g. Mechanical stress (e.g., grinding) can trigger detonation due to rapid energy release. Mitigate risks by:
  • Avoiding crystalline forms (amorphous solids are less shock-sensitive).
  • Using solvent-wet samples during handling .

Q. What strategies optimize the yield of this compound during Ullmann-type coupling?

  • Methodological Answer :
  • Catalyst System : Use CuI/N,N′-dimethylethylenediamine (1:2 molar ratio) to enhance reaction efficiency.
  • Solvent : Ethanol/water (3:1 v/v) improves NaN₃ solubility and reduces side reactions.
  • Temperature : Maintain 25°C to balance reaction rate and azide stability.
    Typical yields: 75–80% after purification via acid-base extraction (avoiding chromatography) .

Q. How can this compound be incorporated into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :
  • Coupling : Use HBTU/HOBt/DIEA in DMF (2 equiv. amino acid, 1 hr reaction time).
  • Stability : The azide group is stable under SPPS conditions (20% piperidine in DMF for Fmoc deprotection).
  • Click Chemistry : Post-synthesis, perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-modified probes for bioconjugation .

Q. What methods confirm successful in vivo incorporation of 4-azido-L-phenylalanine into proteins via genetic code expansion?

  • Methodological Answer :
  • Orthogonal tRNA/synthetase : Use an engineered Methanocaldococcus jannaschii tyrosyl-tRNA synthetase/tRNA pair to incorporate the amino acid at amber (TAG) codons in E. coli .
  • Validation :
  • Western Blot : Anti-azide antibodies detect tagged proteins.
  • Mass Spectrometry : Identify azide-containing peptides via characteristic 28 Da shift (N₃ → NH₂ after Staudinger reduction) .

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